3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Description
3-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a benzo[b]thiophene moiety. The benzo[b]thiophene group is modified with a chlorine atom at position 5 and a methyl group at position 3, while the pyrazole ring is N-methylated at position 1 and carries an amino group at position 3.
The synthesis of such compounds typically involves condensation reactions or reductive amination. For instance, reductive amination of pyrazolyl imines (as described for related pyrazole derivatives in ) could be adapted for this compound . Additionally, confirms the commercial availability of key intermediates like 5-chloro-3-methylbenzo[b]thiophene, which may facilitate its synthesis .
Properties
IUPAC Name |
5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c1-7-9-5-8(14)3-4-11(9)18-13(7)10-6-12(15)17(2)16-10/h3-6H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDHLTNNVZWXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common route starts with the preparation of 5-chloro-3-methyl-1-benzothiophene, which is then subjected to various reactions to introduce the pyrazole ring and the amine group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an alkyl group.
Scientific Research Applications
3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular weights, and reported activities of 3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine with analogous pyrazole- and thiophene-containing derivatives:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The trifluoromethyl group in 3-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine enhances metabolic stability and lipophilicity, making it a common motif in agrochemicals . In contrast, the benzo[b]thiophene group in the target compound may improve π-π stacking interactions in protein binding pockets.
Synthetic Accessibility :
- The target compound’s benzo[b]thiophene moiety is commercially available (), simplifying synthesis compared to derivatives requiring complex heterocyclic couplings (e.g., thiazole-containing analogs in ) .
- Reductive amination () and condensation with sulfur-containing intermediates () are viable routes for pyrazole-thiophene hybrids .
Biological Potential: While direct data for the target compound are lacking, structurally related compounds like 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine () show CNS activity, suggesting that the target’s chloro and methyl groups may confer similar properties . highlights that sulfur-containing heterocycles (e.g., triazines) can disrupt bacterial predation, implying that the benzo[b]thiophene group in the target compound may have unexplored antimicrobial effects .
Critical Analysis of Evidence
Contradictions and Gaps :
- focuses on triazine derivatives, which differ significantly from pyrazoles but underscore the importance of sulfur and chloro substituents in bioactivity .
- Synthesis protocols for pyrazole-thiophene hybrids () are well-documented, but scalability and yield data for the target compound remain unaddressed .
- SHELX programs () are critical for crystallographic validation of synthetic products .
Biological Activity
The compound 3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 281.77 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a chloro-substituted benzo[b]thiophene moiety that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN₃S |
| Molecular Weight | 281.77 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structures, particularly those containing chlorine substituents, exhibit significant antimicrobial properties. For instance, derivatives of related pyrazole compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that the target compound may also possess similar antibacterial capabilities .
Anticancer Potential
The pyrazole scaffold has been linked to anticancer activity in various studies. Compounds with structural similarities have demonstrated cytotoxic effects against several cancer cell lines. For example, research on thiazole and pyrazole derivatives has shown promising results in inhibiting tumor growth, which may be attributed to their ability to interact with specific cellular pathways involved in cancer proliferation .
The exact mechanism by which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may act as an inhibitor of key enzymes or proteins involved in cellular processes such as proliferation and apoptosis. For instance, similar compounds have been identified as inhibitors of RNA polymerase III, which plays a crucial role in the transcription of genes necessary for cell growth .
Study 1: Synthesis and Evaluation of Related Pyrazole Compounds
A study focused on synthesizing various pyrazole derivatives demonstrated that certain modifications could significantly enhance biological activity. The synthesized compounds were tested for their ability to inhibit endothelin-1-induced cell proliferation, revealing that some derivatives exhibited comparable efficacy to established drugs like bosentan .
Study 2: Antibacterial Activity Assessment
In another investigation, a series of pyrazole-based compounds were screened against multiple bacterial strains. The findings indicated that compounds with chlorine substitutions showed enhanced antibacterial activity compared to their non-chlorinated counterparts. This suggests that the presence of chlorine in This compound could similarly contribute to its antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
